N~1~-(4-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE
Description
N-(4-Chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-chlorophenyl group and a 1-phenyl-1,2,4-triazole ring linked via a sulfanyl (-S-) bridge (Fig. 1).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-12(16(23)20-14-9-7-13(18)8-10-14)24-17-19-11-22(21-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDXPUCKXSLBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NN(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide, a compound with the molecular formula C16H13ClN4OS, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group and a 1-phenyl-1H-1,2,4-triazole moiety linked through a sulfanyl group. Its molecular weight is approximately 344.8 g/mol, and it typically exhibits a purity of around 95%.
Biological Activity Overview
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound showed promising inhibitory effects against glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in cancer progression . The compound demonstrated low micromolar activity against kinase AKT2/PKBβ, correlating with reduced glioma cell viability and less cytotoxicity towards non-cancerous cells .
Enzyme Inhibition
The compound's biological activity also extends to enzyme inhibition. Studies have reported that derivatives containing the triazole moiety can inhibit acetylcholinesterase (AChE) and urease enzymes . These enzymes are often implicated in various diseases, including Alzheimer's disease and urinary tract infections.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity. Research indicates that compounds with similar structures possess the ability to inhibit bacterial growth effectively .
The mechanisms underlying the biological activities of this compound are multifaceted:
- AKT Pathway Inhibition : By inhibiting AKT2/PKBβ, the compound disrupts critical signaling pathways involved in cell survival and proliferation in cancer cells .
- Enzyme Interference : Its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases by increasing acetylcholine levels in synaptic clefts .
- Antimicrobial Mechanisms : The exact mechanisms of antimicrobial action remain under investigation but may involve disrupting bacterial cell wall synthesis or function.
Case Studies
Several studies have highlighted the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the synthesis of triazole derivatives with anticancer properties against glioblastoma cell lines. |
| Study 2 | Reported on enzyme inhibition activities showing potential for treating Alzheimer's disease through AChE inhibition. |
| Study 3 | Evaluated antibacterial activity against various strains indicating significant efficacy in inhibiting bacterial growth. |
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit notable antimicrobial properties. The incorporation of the 4-chlorophenyl group enhances the lipophilicity and biological activity of the compound. Studies have shown that derivatives of triazoles can effectively inhibit the growth of various pathogenic microorganisms, making them suitable candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
The triazole ring is known for its role in anticancer drug development. Compounds similar to N~1~-(4-Chlorophenyl)-2-[(1-Phenyl-1H-1,2,4-Triazol-3-Yl)Sulfanyl]Propanamide have been investigated for their ability to induce apoptosis in cancer cells. For instance, triazole-containing compounds have demonstrated efficacy against breast and lung cancer cell lines in vitro .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. Triazoles are often used to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the biosynthesis of steroid hormones. This inhibition can be beneficial in treating conditions such as hormonal cancers .
Agricultural Applications
Fungicides
Triazole derivatives are widely recognized as effective fungicides. The compound can be utilized to develop new formulations targeting fungal pathogens affecting crops. Its efficacy against various fungal species makes it a valuable addition to integrated pest management strategies .
Plant Growth Regulators
Research into the use of triazole compounds as plant growth regulators has gained momentum. They can modulate plant growth by inhibiting gibberellin biosynthesis, leading to reduced stem elongation and enhanced root development. This application is particularly useful in horticulture and agriculture to improve crop yields under stress conditions .
Material Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be integrated into polymer matrices to enhance thermal stability and mechanical properties. Incorporating such compounds into polymers can lead to the development of advanced materials with improved performance characteristics for various industrial applications .
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(4-Chlorophenyl)-2-[(1-Phenyl-1H-1,2,4-Triazol-3-yl)Sulfanyl]Propanamide and Analogs
Key Observations :
- Backbone Variability : While the target compound uses a propanamide chain, analogs like OLC-12 and CAS 332947-80-5 employ acetamide backbones, which may alter pharmacokinetic properties such as solubility and metabolic stability .
- Triazole Modifications : Substitutions on the triazole ring (e.g., 4-methyl, 5-pyridinyl) influence electronic and steric profiles. For instance, OLC-12’s pyridinyl group may enhance metal-coordination capabilities .
Pharmacological Activity
- OLC-12 and VUAA-1 : These act as Orco agonists, modulating insect olfactory receptors. Their efficacy is attributed to the pyridinyl-triazole motif and sulfanyl linkage, which stabilize receptor-channel interactions .
- CAS 332947-80-5 : The dual 4-chlorophenyl and 4-methylphenyl groups may enhance lipophilicity, favoring membrane penetration in antimicrobial applications .
- 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide : The trifluoromethyl group increases metabolic resistance, making it a candidate for prolonged activity in agrochemicals .
Q & A
Q. What are the critical steps in synthesizing N~1~-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide, and how can intermediates be stabilized?
The synthesis involves sequential functionalization of the propanamide backbone. Key steps include:
- Sulfanyl linkage formation : Reacting 1-phenyl-1H-1,2,4-triazole-3-thiol with a halogenated propanamide precursor under inert conditions (e.g., Schlenk line) to avoid oxidation of the sulfhydryl group .
- Chlorophenyl group introduction : Use Ullmann coupling or nucleophilic aromatic substitution with 4-chloroaniline, requiring precise stoichiometry to minimize byproducts .
- Intermediate stabilization : Protect reactive groups (e.g., amide nitrogen) with tert-butoxycarbonyl (Boc) groups during multi-step syntheses to prevent undesired side reactions .
Q. How can the sulfur-containing triazole moiety be characterized spectroscopically?
- NMR : The thioether (C–S–C) linkage shows distinct NMR shifts at ~35–45 ppm. The triazole protons resonate as singlet(s) between δ 8.1–8.5 ppm in NMR .
- IR : Stretching vibrations for C–S bonds appear at 600–700 cm, while triazole ring C=N/C–N vibrations are observed at 1450–1600 cm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks with isotopic patterns matching chlorine and sulfur atoms .
Q. What chromatographic methods are optimal for purifying this compound?
- Normal-phase silica gel chromatography is effective for separating polar intermediates using gradients of ethyl acetate/hexane (1:4 to 1:1).
- Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves final product from sulfoxide byproducts, ensuring >95% purity .
Advanced Research Questions
Q. How do steric and electronic effects influence the conformational flexibility of the sulfanyl-triazole-propanamide scaffold?
- X-ray crystallography : Single-crystal analysis reveals torsion angles between the triazole and chlorophenyl groups (e.g., C–S–C–C dihedral angles ~75–90°), indicating restricted rotation due to steric hindrance .
- DFT calculations : Optimized geometries (B3LYP/6-311+G(d,p)) show energy barriers >25 kcal/mol for rotation, suggesting conformational locking at room temperature .
Q. What strategies resolve contradictions in reported synthetic yields for analogous propanamide derivatives?
Discrepancies in yields (e.g., 40–70% in similar syntheses) may arise from:
- Reaction monitoring : Use in situ NMR or LC-MS to track intermediate formation and optimize reaction times .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur groups but may promote side reactions; switch to THF or dichloromethane for better control .
Q. How can computational methods predict the compound’s binding affinity in target interaction studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes with sulfur-binding pockets). Adjust scoring functions to account for sulfur’s polarizability .
- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the triazole nitrogen and active-site residues .
Q. What crystallographic challenges arise during refinement of structures containing flexible sulfanyl linkages?
- Disordered atoms : Partial occupancy modeling (SHELXL) is required if the sulfur atom adopts multiple conformations. Use restraints (DFIX, ISOR) to stabilize refinement .
- Thermal motion : High displacement parameters (U > 0.1 Ų) for sulfur atoms may indicate dynamic disorder; apply TLS refinement to partition atomic vibrations .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
